molecular formula C21H26N6O2 B1680408 奎希那他 CAS No. 875320-29-9

奎希那他

货号 B1680408
CAS 编号: 875320-29-9
分子量: 394.5 g/mol
InChI 键: PAWIYAYFNXQGAP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quisinostat is an experimental drug candidate for the treatment of cancer . It is a “second generation” histone deacetylase inhibitor with antineoplastic activity . It is highly potent against class I and II HDACs .


Synthesis Analysis

Quisinostat has been synthesized using medicinal chemistry methods . A total of 38 novel hydroxamic acid derivatives were designed and synthesized, and their in vitro antimalarial activities were systematically investigated .


Molecular Structure Analysis

Quisinostat belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position .


Chemical Reactions Analysis

Quisinostat has been shown to up-acetylate histones H3 and H4 and non-histone protein α-tubulin . It also increases reactive oxygen species (ROS) production and destroys mitochondrial membrane potential (ΔΨm), inducing mitochondria-mediated cell apoptosis .


Physical And Chemical Properties Analysis

Quisinostat has a molecular formula of C21H26N6O2 and a molar mass of 394.479 g·mol −1 . It is orally bioavailable .

科学研究应用

抗肿瘤活性

奎希那他是一种第二代嘧啶基-羟肟酸组蛋白去乙酰化酶 (HDAC) 抑制剂,对 I 类和 II 类 HDACs 表现出很高的细胞效力。由于其在体内持久的药效动力学作用和改善的单药抗肿瘤功效,它在治疗多种癌症中显示出前景。例如,在儿科临床前测试中,奎希那他对抗肿瘤细胞表现出显着的效果 (Carol 等人,2014)。此外,已经发现奎希那他在体外和体内都能诱导舌鳞状细胞癌细胞发生凋亡、焦亡和铁死亡 (Wang 等人,2020)

抗疟疾潜力

最近的研究已将奎希那他确认为一种潜在的抗疟疾药物。基于奎希那他结构的新型螺环羟肟酸衍生物已显示出对多重耐药疟疾寄生虫(包括抗青蒿素菌株)的疗效。包括化合物 11 在内的这些衍生物展示了杀死肝脏和红细胞寄生虫的能力,并显示出预防和治愈疟疾的潜力 (Li 等人,2021)

增强克隆中的发育能力

在生殖生物学领域,已经发现奎希那他可以提高猪体细胞核移植胚胎的发育能力。它对组蛋白 H3 赖氨酸 9 的乙酰化和关键发育基因的表达产生积极影响,表明其在促进核重编程中发挥作用 (Jin 等人,2017)

在胶质母细胞瘤治疗中的应用

奎希那他在胶质母细胞瘤的患者来源异种移植模型中显示出有效性,表明其作为这种侵袭性脑癌的治疗剂的潜力。它抑制肿瘤生长和药代动力学特性的能力突出了其在治疗胶质母细胞瘤中的前景 (Lo Cascio 等人,2021)

在皮肤 T 细胞淋巴瘤中的应用

一项针对先前接受过 IB-IVA 期皮肤 T 细胞淋巴瘤治疗的患者进行的口服奎希那他 2 期多中心试验表明其有效性和安全性,证明其作为该疾病治疗选择的潜力 (Child 等人,2012)

安全和危害

Quisinostat is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Quisinostat has shown promise in preclinical studies for the treatment of various cancers . It has been found to be a well-tolerated and brain-penetrant molecule that significantly extends survival when administered in combination with radiation in preclinical models of glioblastoma . Further investigation is required to elucidate the molecular consequences of Quisinostat treatment and its synergistic relationship with radiation-induced DNA damage in glioblastoma stem cells .

属性

IUPAC Name

N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWIYAYFNXQGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236376
Record name Quisinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quisinostat

CAS RN

875320-29-9
Record name Quisinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875320-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quisinostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875320299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quisinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quisinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUISINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BJ85K1J8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quisinostat
Reactant of Route 2
Quisinostat
Reactant of Route 3
Reactant of Route 3
Quisinostat
Reactant of Route 4
Reactant of Route 4
Quisinostat
Reactant of Route 5
Quisinostat
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Quisinostat

Citations

For This Compound
1,250
Citations
H Carol, R Gorlick, EA Kolb, CL Morton… - Pediatric blood & …, 2014 - Wiley Online Library
… Quisinostat was selected for clinical development as it showed … Quisinostat was selected for systematic testing by the PPTP … This report describes testing of quisinostat as a single agent …
Number of citations: 43 onlinelibrary.wiley.com
B Venugopal, R Baird, RS Kristeleit, R Plummer… - Clinical Cancer …, 2013 - AACR
… -in-human phase I study, quisinostat was administered orally, … curve (AUC) of quisinostat increased proportionally with dose. … Conclusions: The adverse event profile of quisinostat was …
Number of citations: 120 aacrjournals.org
R Li, D Ling, T Tang, Z Huang, M Wang… - Journal of Medicinal …, 2021 - ACS Publications
Previously, we identified the clinical anticancer drug candidate quisinostat as a novel and potent antimalarial lead compound. To further enhance the antimalarial effect and improve …
Number of citations: 20 pubs.acs.org
L Zhang, L Zhang, H You, S Sun, Z Liao, G Zhao… - European Journal of …, 2021 - Elsevier
Periprosthetic osteolysis (PPO) and subsequent aseptic loosening are major long-term complications after total joint arthroplasty and have become the first causes for further revision …
Number of citations: 3 www.sciencedirect.com
L Jin, Q Guo, HY Zhu, XX Xing… - Molecular …, 2017 - Wiley Online Library
… quisinostat at various concentrations (0.1, 10, and 100 nM) on the development of pig SCNT embryos. Quisinostat … significantly improved in the 10 nM quisinostat-treated group (Figure 1…
Number of citations: 25 onlinelibrary.wiley.com
B He, L Dai, X Zhang, D Chen, J Wu… - … journal of biological …, 2018 - ncbi.nlm.nih.gov
… In our study, we evaluated effect of quisinostat alone and in combination with sorafenib in … antitumor effect of quisinostat in vivo. Here, we found that quisinostat impeded cell proliferation…
Number of citations: 32 www.ncbi.nlm.nih.gov
X Wang, K Liu, H Gong, D Li, W Chu, D Zhao… - Toxicology and Applied …, 2021 - Elsevier
… Quisinostat is a histone deacetylase inhibitor with antitumor activity. The aim of this study was to evaluate the effects of quisinostat … The results showed that quisinostat can significantly …
Number of citations: 30 www.sciencedirect.com
R Li, D Ling, T Tang, Z Huang, M Wang, F Mao… - Chinese Chemical …, 2021 - Elsevier
… and synthesized based on Quisinostat as lead compound, and … could inhibit PfHDAC activity like Quisinostat. In addition, … significantly improved compared with Quisinostat. Overall, 8 …
Number of citations: 9 www.sciencedirect.com
F Li, T Wang, Z Wang, X Chen… - Molecular medicine …, 2017 - spandidos-publications.com
… of quisinostat in hepatocellular carcinoma (HCC) remains to be elucidated. In the present study, it was revealed that quisinostat … Increased cell apoptosis was observed in quisinostat‑…
Number of citations: 12 www.spandidos-publications.com
C Morales Torres, MY Wu, S Hobor… - Nature …, 2020 - nature.com
… Quisinostat’s antitumor effect and suggest that sequential administration of targeted therapy and Quisinostat … We also show that the anti-tumor effect of Quisinostat is primarily mediated …
Number of citations: 24 www.nature.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。